

In-Depth Technical Guide: 2,2-Dimethyl-1,3-dioxan-5-one

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Compound of Interest

Compound Name: 2,2-Dimethyl-1,3-dioxan-5-one

Cat. No.: B043941

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of **2,2-Dimethyl-1,3-dioxan-5-one**, a versatile building block in organic synthesis.

Core Compound Data

All quantitative data for **2,2-Dimethyl-1,3-dioxan-5-one** (CAS: 74181-34-3) are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |
|-------------------|--|-----------------|
| Molecular Formula | C ₆ H ₁₀ O ₃ | [1][2][3] |
| Molecular Weight | 130.14 g/mol | [1][2][3][4][5] |
| Appearance | Clear, colorless to pale yellow liquid | [3] |
| Boiling Point | 40-46 °C at 14 mmHg | [6] |
| Density | 1.09 g/cm ³ | [6] |
| Refractive Index | 1.4275 - 1.4355 @ 20 °C | [3] |
| Solubility | Miscible with water and most organic solvents. | [6] |
| Storage | Freezer, under an inert atmosphere. | [6] |

Synthesis and Reactivity

2,2-Dimethyl-1,3-dioxan-5-one is a valuable synthetic intermediate. Its protected ketone functionality allows for selective reactions at other positions, making it a useful C3 building block.

Experimental Protocol: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one

This protocol outlines a two-step synthesis starting from commercially available tris(hydroxymethyl)aminomethane.

Step 1: Synthesis of 2,2-Dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane

- To a solution of tris(hydroxymethyl)aminomethane (25.2 g, 159 mmol) in N,N-dimethylformamide (DMF, 180 mL), add 2,2-dimethoxypropane (21.5 mL, 175 mmol) and p-toluenesulfonic acid monohydrate (1.58 g, 7.93 mmol).[1][7]
- Stir the reaction mixture at room temperature for 22 hours.[1][7]

- Upon completion, dilute the mixture with ethyl acetate and neutralize it by adding triethylamine.[1][7]
- Remove the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography (eluent: n-hexane/ethyl acetate; 5:1) to yield 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane as a colorless solid. [1][7]

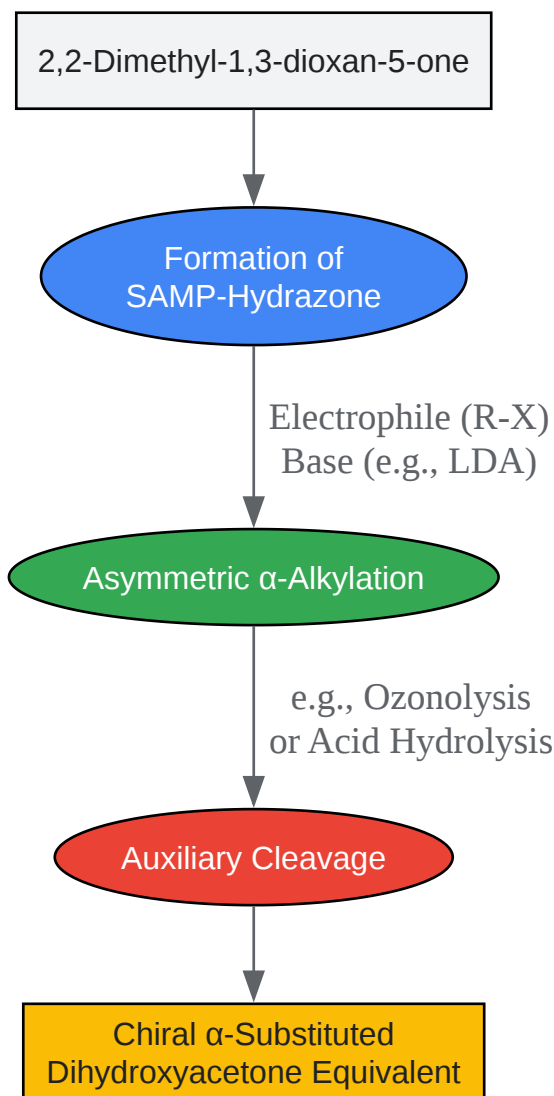
Step 2: Oxidative Cleavage to **2,2-Dimethyl-1,3-dioxan-5-one**

- Dissolve the intermediate from Step 1 (10.2 g, 62.1 mmol) in water (60 mL) and add KH_2PO_4 (8.51 g, 62.1 mmol).[1]
- Cool the solution to 0-5 °C.[4]
- Add an aqueous solution of NaIO_4 (0.5 M, 125 mL, 63 mmol) dropwise over 3 hours, maintaining the temperature between 5-10 °C.[1][4]
- After the addition is complete, allow the mixture to stir at room temperature for an additional 1-15 hours.[1][4]
- Extract the aqueous solution with dichloromethane (multiple extractions are recommended). [1][4]
- Combine the organic layers and wash with a 5% aqueous sodium thiosulfate solution and then with brine.[1]
- Dry the organic layer over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate in vacuo.[1][4]
- The crude product can be further purified by distillation to afford **2,2-dimethyl-1,3-dioxan-5-one** as a colorless oil.[4]

Synthetic Applications

2,2-Dimethyl-1,3-dioxan-5-one serves as a precursor in various synthetic transformations. A common application is its conversion into derivatives for use in asymmetric synthesis and the

preparation of more complex molecules.



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Caption: Synthetic workflow for asymmetric α -alkylation.

This compound is notably used in the preparation of 2,2-dimethyl-[1][5]dioxan-5-ol through reduction, for instance with lithium aluminum hydride.[6] It is also employed in the annulation of beta-(hetero)aryl-alpha-nitro-alpha,beta-enals.[6] Its conversion to a SAMP-hydrazone allows it to function as a chiral dihydroxyacetone equivalent, enabling the asymmetric synthesis of various C3 building blocks.[4]

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